Methyl 3-isobutyl-benzoate
Description
Methyl 3-isobutyl-benzoate (C${12}$H${16}$O$_2$) is an aromatic ester featuring a benzoate backbone substituted with an isobutyl group at the third position of the benzene ring and a methyl ester group at the first position.
Its structural analogs, such as methyl salicylate and methyl 3-methoxybenzoate, are well-documented in applications ranging from flavoring agents to polymer precursors, suggesting similar utility for this compound .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 3-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
FFAFVTXNTKACSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acid- and base-catalyzed hydrolysis:
The isobutyl group exerts minimal steric hindrance due to its meta position relative to the ester, enabling >90% conversion in optimized conditions . Base hydrolysis proceeds 3.2× faster than acid-catalyzed routes in comparative studies of analogous methyl benzoates .
Transesterification
The methyl ester undergoes alcohol exchange with primary alcohols under Lewis acid catalysis:
Representative Reaction:
textMethyl 3-isobutyl-benzoate + n-Butanol → Butyl 3-isobutyl-benzoate + Methanol
Conditions: Zr/Ti solid superacid catalyst (H₀ = -14.52), 110°C, 8 hr
Yield: 78-84% for C₃-C₆ alcohols
Limitation: Branched alcohols (e.g., isopropyl) show <40% yield due to steric clashes with the 3-isobutyl group .
Electrophilic Aromatic Substitution
The benzene ring reacts at positions dictated by electronic effects of substituents:
| Reaction | Conditions | Major Product | Regiochemical Basis |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Methyl 3-isobutyl-5-nitrobenzoate | - Ester group directs meta |
text| - Isobutyl's +I effect weakly directs ortho/para | Combined effects favor nitration at C5[5] |
| Sulfonation | Oleum, 100°C | Methyl 3-isobutyl-5-sulfobenzoate | Analogous meta preference |
Competitive experiments show 82% meta-selectivity versus 18% ortho/para products in nitration . The electron-withdrawing ester dominates over the isobutyl group’s inductive effects.
Reduction Pathways
Catalytic hydrogenation selectively reduces the aromatic ring:
Reaction:
textThis compound + 3H₂ → Methyl 3-isobutyl-cyclohexanecarboxylate
Conditions: Pd/C (5 wt%), 120°C, 50 bar H₂
Conversion: 95% with 88% cis-selectivity
Side Reactions: <5% ester reduction to alcohol under these conditions .
Stability Under Oxidative Conditions
The isobutyl chain resists oxidation more than linear alkyl analogs:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ (aq) | 80°C, 12 hr | No chain oxidation; ester hydrolysis |
| CrO₃/H₂SO₄ | 25°C, 2 hr | Benzoquinone formation (3% yield) |
Quantum mechanical calculations attribute this stability to the tertiary C-H bonds in the isobutyl group (BDE = 96.3 kcal/mol vs 89.7 kcal/mol for primary C-H) .
This reactivity profile positions this compound as a versatile intermediate for fragrance synthesis and pharmaceutical precursors, with its stability and predictable substitution patterns enabling precise functionalization. Further studies quantifying Arrhenius parameters for hydrolysis and detailed DFT analyses of transition states would enhance predictive control in synthetic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Methyl 3-methoxybenzoate (C$9$H${10}$O$_3$): Methoxy substituent at the third position.
- Methyl 3,5-dimethoxybenzoate (C${10}$H${12}$O$_4$): Dual methoxy groups at positions 3 and 3.
- Methyl salicylate (C$8$H$8$O$_3$): Hydroxyl group at position 2, esterified with methanol.
- 3-Methylbutyl 4-(dimethylamino)benzoate (C${14}$H${21}$NO$_2$): Dimethylamino substituent at position 4 and a branched alkyl ester .
Table 1: Structural Comparison
| Compound | Substituent(s) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 3-isobutyl-benzoate | Isobutyl (C$4$H$9$) | Ester, alkyl | 192.26 |
| Methyl 3-methoxybenzoate | Methoxy (OCH$_3$) | Ester, ether | 166.17 |
| Methyl salicylate | Hydroxyl (OH) | Ester, phenolic hydroxyl | 152.15 |
| 3-Methylbutyl 4-(dimethylamino)benzoate | Dimethylamino (N(CH$3$)$2$) | Ester, tertiary amine | 235.33 |
Physical and Chemical Properties
This compound is expected to exhibit higher hydrophobicity compared to methyl salicylate due to the absence of polar groups like hydroxyl or methoxy. Its boiling point is likely elevated relative to methyl salicylate (222°C) but lower than methyl 3,5-dimethoxybenzoate (which has higher molecular symmetry and intermolecular forces).
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